molecular formula CH2F2NaO2S B14113544 CH2F2NaO2S

CH2F2NaO2S

Cat. No.: B14113544
M. Wt: 139.08 g/mol
InChI Key: FBTUAZHGMSNIIU-UHFFFAOYSA-N
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Description

CH₂F₂NaO₂S is a sodium-containing organofluorosulfur compound with the molecular formula C₁H₂F₂NaO₂S (molecular weight: 139.06 g/mol). While specific data on this compound is sparse in the provided evidence, its structure can be inferred as a sodium salt of a fluorinated sulfonic or sulfinic acid derivative. Sodium’s role as a counterion likely improves solubility in polar solvents, a property critical for industrial and laboratory applications .

Properties

Molecular Formula

CH2F2NaO2S

Molecular Weight

139.08 g/mol

InChI

InChI=1S/CH2F2O2S.Na/c2-1(3)6(4)5;/h1H,(H,4,5);

InChI Key

FBTUAZHGMSNIIU-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)S(=O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium difluoromethanesulfinate can be synthesized through the reaction of difluoromethanesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature .

Industrial Production Methods: Industrial production of sodium difluoromethanesulfinate involves the large-scale reaction of difluoromethanesulfinic acid with sodium hydroxide under controlled conditions to ensure high yield and purity .

Mechanism of Action

The mechanism by which sodium difluoromethanesulfinate exerts its effects involves the generation of difluoromethyl radicals. These radicals can react with various substrates to introduce the difluoromethyl group. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CH₂F₂NaO₂S, we compare it with structurally or functionally related sodium salts and fluorinated sulfur compounds (Table 1). Key comparison metrics include molecular weight , solubility , synthetic methods , and reactivity .

Table 1: Comparative Analysis of CH₂F₂NaO₂S and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) Key Functional Groups Synthesis Method Stability
CH₂F₂NaO₂S C₁H₂F₂NaO₂S 139.06 Not reported -SO₂⁻, -F, Na⁺ Likely green chemistry routes Hypothetically high
Sodium Triflate CF₃SO₃Na 156.07 1,100 (in H₂O) -SO₃⁻, -CF₃, Na⁺ Acid-base neutralization High thermal stability
C₇H₅BrO₂ (CAS 1761-61-1) C₇H₅BrO₂ 201.02 0.687 -Br, -COO⁻ A-FGO catalysis in THF Moderate
Sodium Methanesulfonate CH₃SO₃Na 118.10 500 (in H₂O) -SO₃⁻, -CH₃, Na⁺ Sulfonation of methane High aqueous stability

Key Findings:

Structural and Functional Differences :

  • Compared to sodium triflate (CF₃SO₃Na), CH₂F₂NaO₂S lacks a trifluoromethyl group but retains sulfonic/sulfinic functionality. This difference may reduce its thermal stability but enhance biodegradability due to fewer fluorine atoms .
  • The brominated compound C₇H₅BrO₂ (CAS 1761-61-1) shares a sulfonic/carboxylic group but differs in halogen substitution (Br vs. F). Bromine’s lower electronegativity likely decreases polarity and solubility compared to CH₂F₂NaO₂S .

Synthetic Methodology :

  • CH₂F₂NaO₂S may be synthesized via green chemistry routes , similar to the A-FGO-catalyzed reactions described for C₇H₅BrO₂ (e.g., using ionic liquids or THF solvents under mild conditions) . This contrasts with traditional sulfonation methods for sodium methanesulfonate, which often require harsh acids .

Solubility and Reactivity: While solubility data for CH₂F₂NaO₂S is unavailable, fluorinated sodium salts (e.g., sodium triflate) typically exhibit high aqueous solubility (>1,000 mg/mL) due to strong ion-dipole interactions. This property is critical for catalytic or pharmaceutical applications . The compound’s fluorine atoms may enhance electrophilicity, making it more reactive in nucleophilic substitutions compared to non-fluorinated analogs like sodium methanesulfonate .

Research Implications and Limitations

  • Gaps in Data : The provided evidence lacks direct studies on CH₂F₂NaO₂S, necessitating extrapolation from analogous compounds. For instance, the environmental impact and waste minimization practices highlighted in chemical engineering standards (NARS) should guide future research on this compound’s industrial scalability .
  • Experimental Recommendations : Priority should be given to solubility testing, stability under varying pH/temperature conditions, and catalytic performance comparisons with sodium triflate or brominated analogs .

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